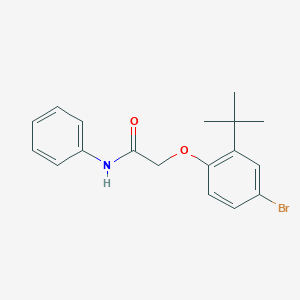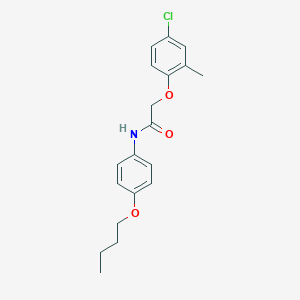
1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole is a complex organic compound featuring a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in various fields, including medicinal chemistry and materials science . This compound, in particular, combines the adamantane moiety with a pyrazole ring, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone involves several steps:
Starting Materials: The synthesis begins with adamantane derivatives, which are known for their stability and reactivity.
Reaction Conditions: The preparation typically involves radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds.
Industrial Production: Industrial methods focus on optimizing yields and purity.
Analyse Des Réactions Chimiques
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Substitution Reactions: It can undergo substitution reactions, particularly involving halogenated intermediates.
Common Reagents and Conditions: Reagents such as trifluoromethanesulfonic acid and trifluoroacetic anhydride are used in these reactions.
Major Products: The reactions yield a variety of products, including substituted adamantanes and higher diamondoids.
Applications De Recherche Scientifique
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone involves:
Molecular Targets: The compound interacts with specific molecular targets, including enzymes and receptors.
Pathways Involved: It affects various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Compounds such as N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide share structural similarities.
Uniqueness: The presence of the pyrazole ring and the phenylthio group distinguishes it from other adamantane derivatives.
This comprehensive overview highlights the significance of 1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone in various scientific and industrial fields. Its unique structure and diverse applications make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C27H28N2OS |
|---|---|
Poids moléculaire |
428.6g/mol |
Nom IUPAC |
1-adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C27H28N2OS/c1-18-25(31-23-10-6-3-7-11-23)24(22-8-4-2-5-9-22)29(28-18)26(30)27-15-19-12-20(16-27)14-21(13-19)17-27/h2-11,19-21H,12-17H2,1H3 |
Clé InChI |
DMKMQKUBMWKECU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
SMILES canonique |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B375034.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B375037.png)

![N-{[4-(benzyloxy)-3-methoxyphenyl][(4-methylbenzoyl)amino]methyl}-4-methylbenzamide](/img/structure/B375039.png)


![Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B375043.png)
![ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375044.png)
![7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375047.png)
![Isopropyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B375048.png)
![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375050.png)
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375051.png)
![3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B375052.png)
